molecular formula C11H14BrNO5S2 B6646934 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid

4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid

Cat. No. B6646934
M. Wt: 384.3 g/mol
InChI Key: RDDHKMGNWFGRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid, also known as BTOC, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of oxanocarboxylic acids. BTOC has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, as well as reduce fever in models of infection. 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid has also been shown to have a protective effect on the liver and kidneys in models of drug-induced toxicity.

Advantages and Limitations for Lab Experiments

4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it easy to store and transport. However, 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid. One direction is to investigate its potential use in the treatment of cancer. 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate its potential use in the treatment of Alzheimer's disease. 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid has been shown to have a protective effect on the brain in models of neurodegeneration, and further studies are needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid involves the reaction of 3-bromothiophene-2-sulfonyl chloride with 4-hydroxymethyl-oxane-4-carboxylic acid in the presence of a base. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity. The synthesis of 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid is a complex process that requires careful handling of the reagents and reaction conditions.

Scientific Research Applications

4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid has been widely used in scientific research to investigate its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

4-[[(3-bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO5S2/c12-8-1-6-19-9(8)20(16,17)13-7-11(10(14)15)2-4-18-5-3-11/h1,6,13H,2-5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDHKMGNWFGRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=C(C=CS2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid

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